molecular formula C5H4I2N2 B1283846 4,6-Diiodo-2-methylpyrimidine CAS No. 66298-49-5

4,6-Diiodo-2-methylpyrimidine

Cat. No. B1283846
CAS RN: 66298-49-5
M. Wt: 345.91 g/mol
InChI Key: PLRCTNAFIAHOAW-UHFFFAOYSA-N
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Description

4,6-Diiodo-2-methylpyrimidine is a chemical compound with the molecular formula C5H4I2N2 . It has a molecular weight of 345.91 . The InChI code for this compound is 1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 .


Molecular Structure Analysis

The molecular structure of 4,6-Diiodo-2-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. Two of the carbon atoms are substituted with iodine atoms and one of the carbon atoms is substituted with a methyl group .


Physical And Chemical Properties Analysis

4,6-Diiodo-2-methylpyrimidine is a solid at room temperature . It has a melting point of 195-197°C . The density of this compound is 2.537g/cm3 and it has a boiling point of 321.4°C at 760 mmHg .

Safety and Hazards

4,6-Diiodo-2-methylpyrimidine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305) .

properties

IUPAC Name

4,6-diiodo-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRCTNAFIAHOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574200
Record name 4,6-Diiodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diiodo-2-methylpyrimidine

CAS RN

66298-49-5
Record name 4,6-Diiodo-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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